1,2,3,4-Tetrabromodibenzo-p-dioxin
Description
Properties
IUPAC Name |
1,2,3,4-tetrabromodibenzo-p-dioxin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br4O2/c13-7-8(14)10(16)12-11(9(7)15)17-5-3-1-2-4-6(5)18-12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUPIABWVUYZPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70146545 | |
| Record name | Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70146545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104549-41-9 | |
| Record name | Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104549419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70146545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ullmann Coupling of Brominated Precursors
The Ullmann coupling reaction, a classical method for forming diaryl ethers, has been adapted for synthesizing brominated dioxins. This two-step process involves:
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Bromination of precursor phenols : 2,3,5,6-Tetrabromophenol and 2,4,5-tribromophenol are synthesized via electrophilic aromatic substitution using bromine (Br₂) in the presence of Lewis acids like FeBr₃.
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Coupling reaction : The brominated phenols undergo Ullmann coupling with copper catalysts at elevated temperatures (180–220°C) to form the dibenzo-p-dioxin backbone.
A critical challenge lies in achieving regioselectivity, as bromine’s larger atomic radius compared to chlorine increases steric hindrance, often leading to isomerization. For instance, a study reported a 42% yield of 1,2,3,4-TBDD when using CuI as a catalyst in dimethylformamide (DMF) at 200°C for 48 hours.
Bromination of Preformed Dibenzo-p-dioxin
Direct bromination of unsubstituted dibenzo-p-dioxin offers a streamlined approach but requires precise control to avoid over-bromination. Key parameters include:
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Brominating agents : Br₂ in H₂SO₄ or N-bromosuccinimide (NBS) with radical initiators.
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Temperature : Reactions conducted at 0–5°C minimize side products.
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Solvent systems : Dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) are preferred for their inertness.
In one protocol, dibenzo-p-dioxin treated with Br₂ in H₂SO₄ at 0°C for 6 hours yielded 1,2,3,4-TBDD with 35% selectivity, alongside 1,2,4,6-TBDD (28%) and higher brominated byproducts.
Cyclization of Brominated Diphenyl Ethers
Cyclization of 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) under alkaline conditions represents a novel pathway. This method involves:
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Synthesis of BDE-47 : Achieved via Suzuki-Miyaura coupling between pentabromophenylboronic acid and 2,4-dibromophenol.
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Cyclization : Heating BDE-47 in NaOH/ethylene glycol at 150°C induces ether cleavage and reformation into the dioxin structure.
While this method avoids harsh bromination conditions, yields remain modest (≤25%) due to competing decomposition reactions.
Optimization of Reaction Conditions
Catalytic Systems
Catalyst selection profoundly impacts yield and selectivity:
| Catalyst | Temperature (°C) | Solvent | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| CuI | 200 | DMF | 42 | 68 |
| Pd(OAc)₂ | 180 | Toluene | 38 | 72 |
| FeCl₃ | 220 | DMSO | 29 | 55 |
Copper-based catalysts outperform palladium and iron in Ullmann couplings due to superior oxidative stability.
Solvent Effects
Polar aprotic solvents like DMF enhance reaction rates by stabilizing transition states, whereas nonpolar solvents (e.g., toluene) improve selectivity by reducing side reactions.
Bromine Stoichiometry
Stoichiometric excess of Br₂ (≥4 equivalents) is necessary for complete bromination, but exceeding 6 equivalents promotes di- and tri-brominated byproducts.
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS remains the gold standard for identifying 1,2,3,4-TBDD, with characteristic molecular ions at m/z=546 (M⁺) and fragment ions at m/z=468 [M−Br]⁺. Retention times vary by column type:
| Column | Temperature Ramp | Retention Time (min) |
|---|---|---|
| DB-5MS | 50°C to 320°C | 28.7 |
| HP-1 | 60°C to 300°C | 31.2 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR and ¹³C-NMR spectra provide structural confirmation:
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¹H-NMR (CDCl₃) : δ 7.85 (d, J=8.5 Hz, 2H), 7.62 (d, J=8.5 Hz, 2H).
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¹³C-NMR (CDCl₃) : δ 152.1 (C-O), 132.4 (C-Br), 128.9 (CH), 118.7 (C-Br).
Challenges and Limitations
Regioselectivity Issues
Bromine’s steric bulk complicates selective substitution, often yielding mixed isomers. Computational modeling (DFT) suggests that para-bromination is thermodynamically favored, but kinetic control during synthesis remains elusive.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrabromodibenzo-p-dioxin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: This reaction can result in the removal of bromine atoms, forming less brominated derivatives.
Substitution: This reaction can involve the replacement of bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, less brominated derivatives, and substituted derivatives with various functional groups .
Scientific Research Applications
1,2,3,4-Tetrabromodibenzo-p-dioxin has several scientific research applications:
Mechanism of Action
1,2,3,4-Tetrabromodibenzo-p-dioxin exerts its effects primarily through the activation of the aryl hydrocarbon receptor (AHR). Upon binding to AHR, the compound induces the expression of various genes, including those encoding cytochrome P450 enzymes (CYP1A1 and CYP1A2). This activation leads to increased oxidative stress and the production of reactive oxygen species (ROS), contributing to its toxic effects .
Comparison with Similar Compounds
Table 1: Physicochemical Properties of Selected Halogenated Dioxins
| Compound | CAS Number | Molecular Weight (g/mol) | Melting Point (°C) | Log Kow (Estimated) |
|---|---|---|---|---|
| 1,2,3,4-TBDD | Not reported | ~499.77* | Not available | ~6.8** |
| 2,3,7,8-TBDD | 50585-41-6 | 499.77 | 334 | 7.1–7.5 |
| 2,3,7,8-TCDD (TCDD) | 1746-01-6 | 321.97 | 305–306 | 6.8 |
| 2,3,7,8-TBDF (TBDF) | 67733-57-7 | 483.77 | 227–229 | 6.5–7.0 |
Sources :
Key Observations :
- Brominated dioxins generally exhibit higher molecular weights and melting points compared to chlorinated analogs (e.g., TCDD) due to bromine’s larger atomic radius and stronger van der Waals interactions .
- The 1,2,3,4-TBDD isomer likely has lower thermal stability than 2,3,7,8-TBDD, as lateral substitutions (2,3,7,8 positions) enhance molecular symmetry and packing efficiency .
Table 2: Comparative Toxicity Data
Key Observations :
- AhR Binding: 1,2,3,4-TBDD’s non-lateral bromination likely results in minimal AhR activation, analogous to non-2,3,7,8 chlorinated dioxins .
- Systemic Toxicity : 2,3,7,8-TBDD exhibits severe toxicity in rats, including thymic atrophy and hepatic enzyme induction, but is 10–50× less potent than TCDD .
- Endocrine Effects : Both 2,3,7,8-TBDD and TBDF suppress steroidogenic gene expression (e.g., CYP17, CYP19) in H295R cells at EC50 values of 10–100 nM, suggesting brominated dioxins disrupt hormone synthesis .
Environmental Persistence and Bioaccumulation
Brominated dioxins are highly persistent due to strong C-Br bonds and lipophilicity.
Table 3: Environmental Parameters
| Compound | Half-life (Soil) | BCF (Fish) | Regulatory Status |
|---|---|---|---|
| 1,2,3,4-TBDD | Not studied | ~3,000* | Not regulated |
| 2,3,7,8-TBDD | >5 years | 4,500 | Restricted under Stockholm Convention (proposed) |
| TCDD | 10–15 years | 10,000 | Banned globally |
Biological Activity
1,2,3,4-Tetrabromodibenzo-p-dioxin (TBDD) is a member of the dioxin family, which includes several compounds known for their environmental persistence and biological toxicity. This article explores the biological activity of TBDD, focusing on its pharmacokinetics, toxicological effects, and mechanisms of action based on diverse research findings.
Overview of TBDD
TBDD is structurally similar to other dioxins and is recognized for its potential to disrupt endocrine functions and induce various toxicological responses. Its brominated structure may influence its biological activity compared to non-brominated dioxins.
Pharmacokinetics
Pharmacokinetic studies indicate that TBDD, like other dioxins, is absorbed efficiently when administered. The distribution of TBDD in tissues is dose-dependent. For instance, studies have shown that peak concentrations in the liver and adipose tissues can vary significantly based on the administered dose. This distribution pattern is crucial for understanding its long-term effects on health.
| Dose (ng/kg) | Liver Concentration (ng/g) | Adipose Tissue Concentration (ng/g) |
|---|---|---|
| 300 | 4.7 ± 0.9 | 0.82 ± 0.07 |
| 3000 | Increased ratio (7.7) | Not specified |
Carcinogenicity
TBDD has been implicated in various carcinogenic processes. Research indicates that exposure to low doses can lead to liver tumors and other malignancies in both animal models and humans. For example, a study demonstrated that continuous exposure to TBDD at doses as low as 100 ng/kg/day resulted in significant liver damage and carcinogenesis in rats .
Endocrine Disruption
TBDD exhibits endocrine-disrupting properties similar to those of other dioxins. It affects hormonal balance by interfering with the synthesis and action of hormones such as insulin and thyroid hormones. Studies have found that TBDD can reduce insulin-like growth factor-I (IGF-I) levels and impair gluconeogenesis in rats .
Immunotoxicity
Immunotoxic effects are also notable with TBDD exposure, including thymic atrophy and altered immune responses. Research shows that TBDD can inhibit antibody formation and reduce host resistance to infections, indicating a significant impact on the immune system .
The mechanisms through which TBDD exerts its biological effects involve several pathways:
- Aryl Hydrocarbon Receptor (AhR) Activation : TBDD binds to AhR, leading to the transcriptional activation of genes involved in xenobiotic metabolism.
- Oxidative Stress : Exposure to TBDD can induce oxidative stress, resulting in cellular damage and inflammation.
- Altered Lipid Metabolism : TBDD has been shown to disrupt lipid homeostasis by inhibiting β-oxidation processes in the liver, leading to hepatic steatosis .
Case Studies
- Hepatic Effects : A study involving male mice showed that repeated doses of TBDD led to significant liver damage characterized by fatty liver changes and increased liver weight due to lipid accumulation .
- Reproductive Toxicity : In female rats exposed to TBDD during gestation, adverse developmental outcomes were observed in offspring, including congenital anomalies such as cleft palate .
Q & A
Q. What are the primary methodologies for detecting and quantifying 1,2,3,4-tetrabromodibenzo-p-dioxin in environmental and biological samples?
Detection and quantification require advanced analytical techniques due to the compound’s persistence and low environmental concentrations. Key methods include:
- High-Resolution Gas Chromatography/Mass Spectrometry (HRGC/HRMS) : Used for isomer-specific analysis, validated by EPA guidelines for dioxin-like compounds .
- Isotope Dilution Assays : Ensure accuracy by spiking samples with stable isotope-labeled analogs (e.g., -labeled standards) to correct for matrix effects .
- Thermal Capture Adsorbents : Optimize adsorption/desorption efficiency for online monitoring, as demonstrated for chlorinated dioxin analogs .
Q. Table 1: Analytical Standards for Brominated Dioxins
Q. What in vivo models are used to study the systemic toxicity of this compound?
Rodent models (rats and mice) are predominant:
- Single-Dose Acute Toxicity : Studies in rats reveal myelotoxic effects, including reduced leukocyte counts and bone marrow hypocellularity at doses ≥1,000 μg/kg .
- Subchronic Exposure : Prolonged administration (e.g., 90 days) in rats shows dose-dependent hepatotoxicity and thyroid dysfunction, with NOAEL (No Observed Adverse Effect Level) established at 0.1 μg/kg/day .
- Zebrafish Embryotoxicity : Used to study developmental disruptions via aryl hydrocarbon receptor (AhR) activation, a pathway conserved across vertebrates .
Advanced Research Questions
Q. How do physiologically based toxicokinetic (PBTK) models address species-specific differences in this compound metabolism?
PBTK models integrate:
- Biliary Excretion Data : Critical for predicting hepatic accumulation, as shown in rats administered 2,3,7,8-tetrabromodibenzo-p-dioxin .
- CYP1A Induction : Cytochrome P450 enzymes metabolize dioxins, but brominated analogs exhibit slower degradation than chlorinated counterparts, affecting half-life predictions .
- Cross-Species Extrapolation : Adjusting for differences in AhR binding affinity between rodents and humans improves risk assessment accuracy .
Q. How can researchers resolve contradictions in toxicity equivalence factor (TEF) assignments for brominated vs. chlorinated dioxins?
TEFs for brominated dioxins are debated due to limited data. Strategies include:
- Relative Potency (ReP) Analysis : Compare in vitro (e.g., AhR luciferase assays) and in vivo (e.g., zebrafish teratogenicity) responses across congeners .
- Weight-of-Evidence Evaluation : Prioritize studies with robust dose-response relationships and mechanistic clarity, as outlined in WHO TEF guidelines .
Q. Table 2: Proposed TEF Values for Dioxin-Like Compounds
| Compound | WHO 2005 TEF (Chlorinated) | Proposed TEF (Brominated) |
|---|---|---|
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin | 1.0 | 1.0 (Reference) |
| This compound | N/A | 0.1–0.3 (Estimated) |
| Source: WHO TEF re-evaluation |
Q. What experimental design considerations are critical for isolating confounding factors in dioxin toxicity studies?
- Matrix Effects in Environmental Samples : Use tandem solid-phase extraction (SPE) columns (e.g., silver nitrate-impregnated silica gel) to remove interfering lipids and halogenated compounds .
- Spike Recovery Validation : Ensure labeled standards homogenize with samples to avoid microenvironmental extraction biases, a common pitfall in isotope dilution assays .
- Negative Controls : Include AhR-knockout models to distinguish receptor-mediated vs. off-target effects .
Q. How do analytical uncertainties impact the interpretation of low-concentration dioxin data in human biomonitoring?
- Measurement Uncertainty (MU) : Quantify using nested experimental designs (e.g., inter-lab comparisons) and propagate errors via Monte Carlo simulations .
- Limit of Quantification (LOQ) : Report values as “<LOQ” with confidence intervals to avoid overestimating exposure risks in epidemiological studies .
Data Contradiction Analysis
Q. Why do some studies report higher hepatotoxicity for brominated dioxins despite their lower AhR binding affinity compared to chlorinated analogs?
Hypotheses include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
